![molecular formula C19H15Br2N5O3S B2455181 N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide CAS No. 888415-70-1](/img/structure/B2455181.png)
N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine group, a thioether group, a pyrimidine ring, and two bromobenzene rings . These functional groups could potentially give the compound a variety of chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic bromobenzene rings and the pyrimidine ring suggests that the compound could have a planar structure . The electron-withdrawing bromine atoms could cause the compound to have a polar nature.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, and the bromine atoms on the benzene rings could be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atoms could increase the compound’s density and boiling point compared to similar compounds without bromine .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds d1 , d2 , and d3 exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. Thiazole derivatives, like the one , have been known to inhibit bacterial lipid biosynthesis and display antibacterial effects .
Anticancer Properties
Cancer remains a significant global health challenge. In the quest for effective treatments, researchers have explored novel compounds. Among the synthesized derivatives, d6 and d7 stand out as potent anticancer agents against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. These compounds show promise in combating uncontrolled cell growth associated with malignancy .
Rational Drug Design
Molecular docking studies were conducted to understand the binding mode of active compounds within specific receptors. Compounds d1 , d2 , d3 , d6 , and d7 demonstrated favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these derivatives could serve as lead compounds for rational drug design .
Functionalization of 2-Amino-4-Bromophenol
The compound contains a 2-amino-4-bromophenol moiety. This substructure has its own significance. For instance, 2-amino-4-bromophenol can be functionalized and used as an intermediate in the synthesis of various N-heterocyclic compounds. Researchers have explored its potential applications in drug discovery and material science .
Thiazole Nucleus in Medicinal Chemistry
The heterocyclic thiazole nucleus, present in this compound, has a rich history in medicinal chemistry. It has been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives often exert their antimicrobial effects by interfering with bacterial lipid synthesis. Researchers continue to explore this scaffold for therapeutic applications .
Alternative Protocol for Functionalization
The compound’s structure also includes a dichloropyrimidine ring. Mild and environmentally friendly SNAr (nucleophilic aromatic substitution) reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde offer an alternative protocol for functionalization. This intermediate can be further modified to explore diverse N-heterocyclic compounds and their potential applications .
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O3S/c20-11-3-1-10(2-4-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-7-5-12(21)6-8-13/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFNAVYKLJSNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide |
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